molecular formula C7H15Cl B1294878 1-Chloro-5-methylhexane CAS No. 33240-56-1

1-Chloro-5-methylhexane

Cat. No. B1294878
CAS RN: 33240-56-1
M. Wt: 134.65 g/mol
InChI Key: YESHSLGUAPTMLI-UHFFFAOYSA-N
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Description

1-Chloro-5-methylhexane is a chemical compound with the molecular formula C7H15Cl . It has an average mass of 134.647 Da and a monoisotopic mass of 134.086227 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-5-methylhexane consists of a six-carbon chain (hexane) with a chlorine atom (Cl) attached to one carbon and a methyl group (CH3) attached to another . The exact structure can be viewed using specialized chemical visualization software .


Physical And Chemical Properties Analysis

1-Chloro-5-methylhexane has a density of 0.9±0.1 g/cm3, a boiling point of 150.0±8.0 °C at 760 mmHg, and a vapor pressure of 5.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.1±3.0 kJ/mol and a flash point of 39.2±16.5 °C . The index of refraction is 1.418 .

Scientific Research Applications

1. Chemical Reaction Mechanisms and Hydrocarbon Transformations

Research on molecules related to 1-Chloro-5-methylhexane, such as 2-methylhexane, has contributed significantly to our understanding of hydrocarbon transformations. The study of the cracking mechanism of 2-methylhexane on USHY catalysts at various temperatures revealed the formation of hydrogen, paraffins, olefins, and aromatics, with hydrogen, C1-C7 compounds, and coke as primary products. This research provides insights into the mechanisms of hydrocarbon conversion, essential for chemical synthesis and industrial processes (Bamwenda, Zhao, & Wojciechowski, 1994).

2. Electron Spin Resonance Studies in Irradiated Alkanes

Electron Spin Resonance (ESR) studies of irradiated alkanes, such as 3-methylhexane, have enhanced our understanding of the behavior of radicals formed by C-H bond fission. These studies are crucial in radiation chemistry, helping to elucidate the behavior of radicals under irradiation and their influence on chemical reactions and material properties (Ichikawa & Ohta, 1987).

3. Aromatization of Hydrocarbons

Research on the aromatization of hydrocarbons, such as 3-methylhexane, is vital for understanding the synthesis of aromatic compounds. The study of 13C-labelled 3-methylhexanes has revealed the complexity of the aromatization process, involving multistep mechanisms like dehydrocyclization. This research is fundamental for the chemical industry, particularly in producing aromatics used in pharmaceuticals, agrochemicals, and materials science (Amir-Ebrahimi & Gault, 1981).

properties

IUPAC Name

1-chloro-5-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESHSLGUAPTMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067757
Record name Hexane, 1-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-methylhexane

CAS RN

33240-56-1
Record name 1-Chloro-5-methylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33240-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-chloro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXANE, 1-CHLORO-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ0L968XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RA Alberty, MB Chung - Journal of physical and chemical reference …, 1990 - pubs.aip.org
The chemical thermodynamic properties of isomer groups of monochloroalkanes from C 2 H 5 Cl to C 8 H 1 7 Cl in the ideal gas phase have been calculated from 298.15 to 1500 K …
Number of citations: 5 pubs.aip.org
KD Bartle, M Novotny - Contributions to Tobacco & Nicotine Research, 1970 - sciendo.com
The wide variety of chemical type and the large number of compounds present in the gas phase of tobacco smoke make the analysis of this material difficult. Moreover, if studies of the …
Number of citations: 2 sciendo.com
RM Boehme, T Andries, KH Dötz, B Thiele, K Guenther - Chemosphere, 2010 - Elsevier
… Special cases: For 4-NP 14 the reaction of 4-methoxyacetophenone with the Grignard compound of 1-bromo-5-methylhexane failed, but with the less reactive 1-chloro-5-methylhexane …
Number of citations: 31 www.sciencedirect.com
Y Hu, Z He, J Zhang, C Zhang, Y Wang, W Zhang… - Phytomedicine, 2023 - Elsevier
Background Piper nigrum essential oil (PnEO) possesses pleasant aroma, unique flavor, and various bioactivities; however, its role against colitis remains unclear. Purpose In this study…
Number of citations: 3 www.sciencedirect.com
Z Liu, M Xiao, Y Xu, D Li, W Zhu… - Journal of Food …, 2022 - Wiley Online Library
This study investigated the physicochemical properties, amino acid, and volatile flavor compounds of paocai inoculated with homo‐ (Lactobacillus pentosus NCU050008 and …
Number of citations: 5 ifst.onlinelibrary.wiley.com
AKT Mohammad, AT Hameed… - Biomedical …, 2019 - Wiley Online Library
A method for digestion of light and medium Iraqi crude oils (Basrah and Khanaken oils) using microwave‐induced combustion (MIC) in closed vessels is described for the determination …
C Li, Q Cai, X Wu, Z Tan, L Yao, S Huang… - Journal of Oleo …, 2022 - jstage.jst.go.jp
Umbelliferae plants, which are widely used as traditional Chinese medicine because of their characteristics of relieving rheumatism, alleviating fever, circulating blood and easing pain. …
Number of citations: 10 www.jstage.jst.go.jp
DK Pinkerton - 2017 - digital.lib.washington.edu
One and two-dimensional chromatography offer well-established instrumental platforms that produce separations of chemical compounds in complex samples in a variety of fields and …
Number of citations: 0 digital.lib.washington.edu
GX Li, CA Morales-Rivera, F Gao, Y Wang, G He, P Liu… - scienceopen.com
To a solution of AcOH in water (30% v/v, 30 mL) NaIO4 (20.4 mmol, 1.02 equiv) and corresponding benzoic acid (20 mmol, 1.00 equiv) were added at room temperature. The …
Number of citations: 0 www.scienceopen.com
朱蕊, 焦继鹏, 孙慧敏, 武海卫, 陶静 - 北京林业大学学报, 2021 - j.bjfu.edu.cn
: 目的松针鞘瘿蚊是近几年新发现入侵我国的林业有害生物, 已经在山东省青岛市黄岛区造成了以黑松为主的沿海防护林大面积衰弱枯死. 作为新入侵种对于松针鞘瘿蚊的防控基础研究极为…
Number of citations: 3 j.bjfu.edu.cn

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